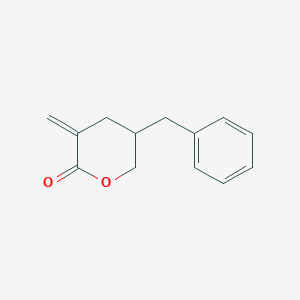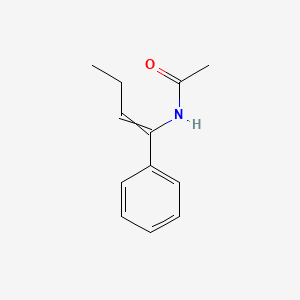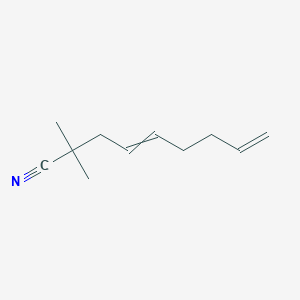
2,2-Dimethylnona-4,8-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylnona-4,8-dienenitrile is an organic compound with the molecular formula C11H17N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is notable for its structural features, which include two methyl groups and two double bonds, making it a dienenitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylnona-4,8-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-butadiene with acrylonitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for yield and purity, often involving distillation or crystallization steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylnona-4,8-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2,2-Dimethylnona-4,8-dienenitrile has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethylnona-4,8-dienenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the double bonds can undergo electrophilic addition. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethylnona-2,6-dienenitrile
- 3,7-Dimethylnona-3,6-dienenitrile
- 2,2-Dimethyl-2,3,3a,8a-tetrahydrocyclopenta[a]inden-8(1H)-one
Uniqueness
2,2-Dimethylnona-4,8-dienenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of two methyl groups and two double bonds in specific positions differentiates it from other similar compounds .
Properties
CAS No. |
669073-74-9 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,2-dimethylnona-4,8-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-5-6-7-8-9-11(2,3)10-12/h4,7-8H,1,5-6,9H2,2-3H3 |
InChI Key |
ZRFOKMHURPBHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=CCCC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)

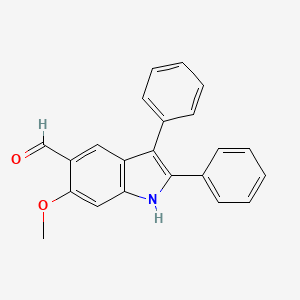
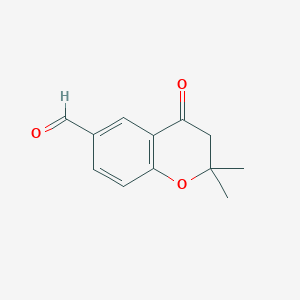
![[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)

![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)

![2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol](/img/structure/B12547816.png)
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
